(2S)-2-({[2-phenylvinyl]sulfonyl}amino)propanoic acid
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Overview
Description
(2S)-2-(2-Phenylethenesulfonamido)propanoic acid is an organic compound characterized by the presence of a sulfonamide group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Phenylethenesulfonamido)propanoic acid typically involves the reaction of (2S)-2-aminopropanoic acid with 2-phenylethenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of a sulfonamide bond, facilitated by the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of (2S)-2-(2-Phenylethenesulfonamido)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-Phenylethenesulfonamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The double bond in the phenylethene moiety can be reduced to form the corresponding ethyl derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Ethyl derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-(2-Phenylethenesulfonamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-(2-Phenylethenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups, such as sulfanilamide and sulfamethoxazole.
Amino Acids: Compounds with similar amino acid backbones, such as alanine and serine.
Uniqueness
(2S)-2-(2-Phenylethenesulfonamido)propanoic acid is unique due to the combination of the sulfonamide group and the phenylethene moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the phenylethene group can enhance the compound’s ability to interact with hydrophobic pockets in enzymes, increasing its potency as an inhibitor.
Properties
Molecular Formula |
C11H13NO4S |
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Molecular Weight |
255.29 g/mol |
IUPAC Name |
(2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C11H13NO4S/c1-9(11(13)14)12-17(15,16)8-7-10-5-3-2-4-6-10/h2-9,12H,1H3,(H,13,14)/b8-7+/t9-/m0/s1 |
InChI Key |
NKYUDVGTQNQVHW-FLOXNTQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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